2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
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Overview
Description
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one is a heterocyclic compound with the molecular formula C11H19N3O It is a derivative of imidazolidinone, characterized by the presence of a cyclopropyl group, a butyl chain, and a methyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with butyl isocyanate, followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-5-butyl-5-cyclopropyl-3-methylimidazolidin-4-one
- 2-Amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one
- 2-Imino-5-butyl-5-cyclopropyl-3-methyl-imidazolidin-4-one
Uniqueness
This compound stands out due to its unique combination of structural features, including the cyclopropyl group and the imidazolidinone ring
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-amino-5-butyl-5-cyclopropyl-3-methylimidazol-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-7-11(8-5-6-8)9(15)14(2)10(12)13-11/h8H,3-7H2,1-2H3,(H2,12,13) |
InChI Key |
RZFGQNVQSFUQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(C(=N1)N)C)C2CC2 |
Origin of Product |
United States |
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